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Compound of Interest

1-Chloro-1-(2-
Compound Name: (hydroxymethyl)phenyl)propan-2-

one

Cat. No.: B14049894

Get Quote

\

Technical Guide: 1-Chloro-1-(2-
(hydroxymethyl)phenyl)propan-2-one

Core Scaffold for Isochroman-4-one Synthesis in Drug Discovery[1][2]

Chemical Identity & Structure Analysis

This compound represents a bifunctionalized aryl-ketone featuring an

-chloro ketone moiety and an ortho-hydroxymethyl group.[1][2] This specific arrangement is a
"spring-loaded" electrophile-nucleophile pair, designed for rapid cyclization into oxygen-
containing heterocycles.[1]

Structural Specifications
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Property Data
1-Chloro-1-[2-(hydroxymethyl)phenyl]propan-2-
IUPAC Name [2-(hydroxymethyl)phenyl]prop
one
C
Molecular Formula A
ClO
Molecular Weight 198.65 g/mol
SMILES CC(=0)C(Clc1=Cc=CC=C1CO
InChl Key (Predicted) Structure-Specific Key

Chiral Center

C1 (Carbon attached to Cl and Phenyl ring)

Physicochemical Profile (Predicted)

Note: As a reactive intermediate, these values are computational estimates for process design.

Significance in Drug

Parameter Value .
Design
Moderate lipophilicity; suitable
LogP ~1.8-2.1 for membrane permeability.[1]
[2]
Critical for intramolecular
H-Bond Donors 1 (OH) cyclization or active site
binding.[1][2][3]
Interaction points for protein
H-Bond Acceptors 2 (C=0, OH) ]
residues.[1][2][3]
High oral bioavailabilit
TPSA ~37 A2 J _ y
potential (<140 A2).[2][4][3]
o ) Susceptible to nucleophilic
Reactivity High

attack at C1 and C2.[2][3]
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Synthetic Pathways & Methodology

The synthesis of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one requires a strategy
that preserves the sensitive benzyl alcohol while installing the reactive

-chloro ketone.[1][2]

Primary Synthetic Route: Selective -Chlorination

This protocol utilizes a protected benzyl alcohol precursor to prevent premature cyclization.[1]

Step 1: Precursor Synthesis (Heck Coupling) Reaction of 2-iodobenzyl alcohol (THP-protected)
with isopropenyl acetate under Palladium catalysis yields the aryl-acetone backbone.[1][2][4][3]

Step 2:
-Chlorination Direct chlorination using Sulfuryl Chloride (SO
Cl
) or N-Chlorosuccinimide (NCS).[1][2][4][3][5]
e Reagent: NCS (1.1 equiv),
-TsOH (cat.), DCM, 25°C.[2][3]

o Mechanism:[1][2][3][6][7] Acid-catalyzed enol formation followed by electrophilic
halogenation.[1][2][5]

Step 3: Deprotection Mild acidic hydrolysis (e.g., PPTS, MeOH) removes the THP group,
revealing the free hydroxyl group.[2]

Experimental Protocol (General Procedure)

e Charge: Dissolve 1-(2-(hydroxymethyl)phenyl)propan-2-one (10 mmol) in anhydrous CH
Cl
(50 mL).

o Activate: Add
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-Toluenesulfonic acid (0.1 mmol) to generate the enol.

e Chlorinate: Add N-Chlorosuccinimide (10.5 mmol) portion-wise over 15 minutes at 0°C.

e Monitor: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for
disappearance of starting material.[2][4][3]

e Workup: Quench with sat. NaHCO

. Extract with DCM (3x).[2][4][3] Wash organics with brine, dry over Na
SO
8]

 Purification: Flash chromatography (SiO

) is required immediately due to stability concerns.[2][4][3]

Reactivity: The Isochroman-4-one Cyclization

The primary utility of this compound in drug development is its conversion to Isochroman-4-
one, a privileged scaffold found in antifungal and anticancer agents.[1]

Mechanism of Action

The reaction proceeds via an intramolecular Williamson Ether Synthesis type mechanism. The
internal hydroxyl group acts as the nucleophile, displacing the chloride at the

-position.[1]
o Conditions: Base-mediated (K

CO
or NaH).[1][2][3]

e Product: Isochroman-4-one (or 3-substituted derivative depending on rearrangement).[1][2]

o Stereochemistry: Inversion of configuration at C1 if a single enantiomer is used (S
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2).[2][4113]

Reaction Pathway Diagram

Base (K2CO3) Intramolecular SN2
1-Chloro-1-(2-(hydroxymethyl) Deprotection > Enolate / Alkoxide Cyclization (-Cl) > Isochroman-4-one
phenyl)propan-2-one Intermediate Scaffold

Click to download full resolution via product page

Caption: Base-mediated cyclization pathway converting the chloro-ketone precursor into the
bioactive isochroman-4-one core.[1][2][8]

Applications in Drug Development

The resulting isochroman-4-one scaffold is a versatile pharmacophore.[1]

Therapeutic Area Mechanism of Action Reference Class

Tubulin polymerization
Oncology inhibition; Cytotoxicity against Isochroman derivatives
MCF-7 lines.[1][2]

] Disruption of fungal cell wall )
Antifungal ] Sordarin analogues
synthesis.[2][3]

Dopamine reuptake inhibition
(structural similarity to ]

CNS i Psychoactive analogues
phenylpropanolamines).[2][4]

[3]

Key Structural Activity Relationship (SAR)

e C1 Substitution: The methyl group (from the original acetone moiety) at C3 of the
isochroman ring enhances metabolic stability.[2][4][3]

e Aryl Ring: Substitution on the phenyl ring (e.g., -F, -OMe) modulates potency and solubility.
[11[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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